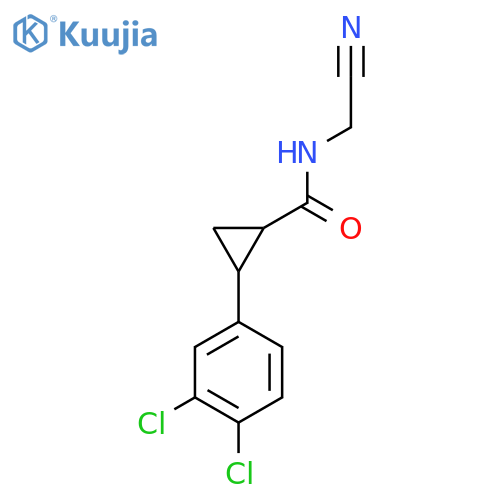Cas no 1333811-17-8 (N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide)

1333811-17-8 structure
商品名:N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
- AKOS033028740
- EN300-26683992
- Z1083641196
- 1333811-17-8
-
- インチ: 1S/C12H10Cl2N2O/c13-10-2-1-7(5-11(10)14)8-6-9(8)12(17)16-4-3-15/h1-2,5,8-9H,4,6H2,(H,16,17)
- InChIKey: CMACJVOSASJAQL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1CC1C(NCC#N)=O)Cl
計算された属性
- せいみつぶんしりょう: 268.0170183g/mol
- どういたいしつりょう: 268.0170183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 52.9Ų
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683992-0.05g |
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide |
1333811-17-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
1333811-17-8 (N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide) 関連製品
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
